molecular formula C16H15NO3 B14408390 Ethyl 6-(4-methylbenzoyl)pyridine-2-carboxylate CAS No. 87849-07-8

Ethyl 6-(4-methylbenzoyl)pyridine-2-carboxylate

Cat. No.: B14408390
CAS No.: 87849-07-8
M. Wt: 269.29 g/mol
InChI Key: BPCXARYUCJPSPX-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methylbenzoyl)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group at the 2-position and a 4-methylbenzoyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-methylbenzoyl)pyridine-2-carboxylate typically involves the esterification of 6-(4-methylbenzoyl)pyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-methylbenzoyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(4-methylbenzoyl)pyridine-2-carboxylic acid.

    Reduction: Formation of 6-(4-methylbenzoyl)pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(4-methylbenzoyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-methylbenzoyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-picolinate: Similar structure with an ethyl ester group at the 2-position of the pyridine ring.

    Ethyl 6-methylpyridine-2-carboxylate: Similar structure with a methyl group at the 6-position of the pyridine ring.

Uniqueness

Ethyl 6-(4-methylbenzoyl)pyridine-2-carboxylate is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific research applications.

Properties

CAS No.

87849-07-8

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

ethyl 6-(4-methylbenzoyl)pyridine-2-carboxylate

InChI

InChI=1S/C16H15NO3/c1-3-20-16(19)14-6-4-5-13(17-14)15(18)12-9-7-11(2)8-10-12/h4-10H,3H2,1-2H3

InChI Key

BPCXARYUCJPSPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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